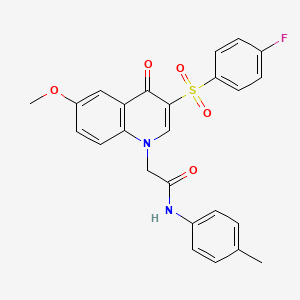

2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O5S/c1-16-3-7-18(8-4-16)27-24(29)15-28-14-23(34(31,32)20-10-5-17(26)6-11-20)25(30)21-13-19(33-2)9-12-22(21)28/h3-14H,15H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPXOQLNWFLWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a novel derivative of quinoline, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to consolidate findings regarding its biological activities, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups, including:

- A quinoline core which is known for various bioactive properties.

- A sulfonamide moiety , which often contributes to antibacterial activity.

- An acetyl group that may enhance lipophilicity and cellular uptake.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the quinoline backbone.

- Introduction of the sulfonyl and methoxy groups.

- Acetylation to yield the final product.

Antimicrobial Activity

Research has shown that similar quinoline derivatives exhibit significant antibacterial properties. For instance, compounds related to the quinoline structure have been tested against various pathogens such as Staphylococcus aureus and Escherichia coli. The biological evaluation indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 10-30 µg/mL against these bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

| Compound C | 30 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

In addition to antimicrobial effects, derivatives of this class have been evaluated for anti-inflammatory properties. Studies indicate that certain compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, a related compound showed up to 84% inhibition of TNF-alpha at a concentration of 10 µM compared to standard drugs like dexamethasone .

Case Study 1: In Vivo Efficacy

A study involving a related quinoline derivative demonstrated significant anti-inflammatory effects in an animal model. The compound was administered at a dose of 20 mg/kg, resulting in reduced edema and inflammatory markers in serum samples compared to controls .

Case Study 2: Clinical Implications

Another investigation highlighted the potential use of quinoline derivatives in treating chronic infections resistant to conventional antibiotics. The study reported that modifications in the sulfonamide group could enhance activity against resistant strains .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of bacterial cell wall synthesis through interaction with key enzymes involved in peptidoglycan formation.

- Modulation of inflammatory pathways by inhibiting cytokine production and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the quinoline ring, sulfonyl group, and acetamide-linked aryl moiety. These variations influence physicochemical properties, target affinity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogues

Key Findings from Comparative Analysis

Impact of Quinoline Substituents: The 6-methoxy group in the target compound may enhance metabolic stability compared to 6-chloro or 6-fluoro analogues, which are more electronegative and could influence binding interactions .

Sulfonyl Group Variations :

- The 4-fluorophenylsulfonyl moiety is common in analogues with anticancer activity (e.g., ), likely due to its moderate electronegativity and ability to participate in hydrogen bonding.

- 4-Methoxyphenylsulfonyl derivatives (e.g., ) exhibit anti-tubercular activity, suggesting sulfonyl electronics (electron-donating vs. withdrawing) modulate target specificity.

Acetamide Aryl Group Modifications :

- The p-tolyl group in the target compound provides steric bulk and hydrophobicity, which may enhance binding to hydrophobic enzyme pockets compared to smaller aryl groups (e.g., 3-methoxyphenyl in ).

- Chlorophenyl or dimethylphenyl substituents (e.g., ) could alter pharmacokinetics by increasing logP values, affecting bioavailability.

Biological Activity Trends: Compounds with 4-fluorophenylsulfonyl and methoxy/chloro quinoline substituents (e.g., ) show promise in targeting DNA topoisomerases and InhA, critical for cancer and tuberculosis treatment.

Vorbereitungsmethoden

Direct Alkylation via Bromoacetanilide

Step 1: Synthesis of Bromoacetanilide

React bromoacetyl bromide with p-toluidine in dichloromethane:

$$

\text{BrCH}2\text{COBr} + \text{H}2\text{NC}6\text{H}4\text{CH}3 \rightarrow \text{BrCH}2\text{CONHC}6\text{H}4\text{CH}_3 + \text{HBr}

$$

Conditions : 0°C, triethylamine (base), 2-hour reaction.

Step 2: Quinoline Alkylation

- Deprotonate 3-(4-fluorophenylsulfonyl)-6-methoxyquinolin-4(1H)-one with NaH in DMF.

- Add bromoacetanilide (1.5 eq) and heat at 60°C for 8 hours.

- Isolate product via aqueous workup and recrystallization.

Mitsunobu Reaction with Hydroxyl Precursor

If a hydroxyl group is introduced at position 1 (e.g., via oxidation), Mitsunobu conditions can attach a glycolic acid-p-toluidine derivative:

- React 3-(4-fluorophenylsulfonyl)-6-methoxy-1-hydroxyquinolin-4(1H)-one with N-(p-tolyl)glycolic acid using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) in THF.

- Purify via column chromatography (hexane/ethyl acetate).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Gould-Jacobs + Direct Alkylation | High regioselectivity; fewer steps | Requires harsh alkylation conditions | 70–75 |

| Mitsunobu Functionalization | Mild conditions; avoids strong bases | Additional oxidation step for hydroxyl group | 65–70 |

Spectroscopic Characterization

Critical analytical data for the final compound:

Q & A

Q. Q1. What are the critical steps for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use ethanol or acetic acid as solvents with acid catalysts (e.g., HCl or H₂SO₄) to stabilize intermediates and reduce side reactions .

- Stepwise Monitoring : Employ thin-layer chromatography (TLC) or HPLC at each synthetic step to track intermediate formation, particularly during sulfonylation and acetamide coupling .

- Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) enhances purity .

Q. Q2. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- 1H/13C NMR : Assign peaks for the quinoline core (δ 7–8 ppm for aromatic protons), sulfonyl group (δ 3–4 ppm for SO₂), and acetamide (δ 2.1–2.3 ppm for CH₃) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfonyl (SO₂) vibrations (~1350–1150 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, especially for the 4-oxoquinoline and p-tolyl moieties .

Advanced Research Questions

Q. Q3. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

- Systematic Substituent Variation : Modify the 4-fluorophenylsulfonyl group (e.g., replace F with Cl or CH₃) and the p-tolyl acetamide (e.g., introduce electron-withdrawing groups) to assess impact on bioactivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes or GPCRs, validated by in vitro assays .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions (quinoline core) using tools like Schrödinger’s Phase .

Q. Q4. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

- Dose-Response Profiling : Perform parallel assays (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity) under standardized conditions to isolate context-specific effects .

- Target Identification : Use pull-down assays with biotinylated derivatives or CRISPR-Cas9 screens to identify off-target interactions that may explain divergent results .

- Metabolomic Studies : Analyze metabolite changes in treated cells (e.g., LC-MS) to differentiate primary mechanisms (e.g., ROS induction) from secondary effects .

Q. Q5. What experimental approaches are effective for studying the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect hydroxylated or demethylated metabolites .

- Enzyme Inhibition Assays : Measure IC50 values against CYP3A4 or CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Docking Simulations : Model interactions with CYP active sites (e.g., PDB 4I3V) to predict metabolic hotspots like the 6-methoxy group .

Q. Q6. How can researchers address low solubility in aqueous buffers during in vitro studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen or quinoline 4-oxo position .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Data Interpretation & Reproducibility

Q. Q7. How should researchers validate synthetic reproducibility across labs?

Methodological Answer:

- Detailed Protocols : Document exact molar ratios (e.g., 1:1.5 for acetamide coupling), temperatures (±2°C), and stirring rates .

- Cross-Lab Replication : Share intermediates (e.g., 3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinoline) for independent coupling and purification .

- Analytical Benchmarks : Provide reference NMR spectra (e.g., δ 7.2–7.4 ppm for p-tolyl protons) and HPLC retention times .

Q. Q8. What statistical methods are suitable for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients .

- ANOVA with Tukey’s Test : Compare multiple derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) for significance (p < 0.05) .

- Synergy Analysis : Use Chou-Talalay or Bliss independence models for combination studies with standard chemotherapeutics .

Advanced Analytical Challenges

Q. Q9. How can researchers characterize degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by UPLC-QTOF-MS to identify degradants (e.g., sulfonic acid derivatives) .

- Stability-Indicating Methods : Develop HPLC methods with baseline separation of parent compound and degradants (resolution >2.0) .

Q. Q10. What techniques are recommended for resolving crystallinity issues in formulation development?

Methodological Answer:

- Polymorph Screening : Use solvent-drop grinding with 96 solvents (e.g., methanol/water mixtures) to identify stable crystalline forms .

- Thermal Analysis : Perform DSC and TGA to map melting points and identify amorphous regions requiring annealing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.